2,2-Dimethyl-5-propanoylcyclopentan-1-one
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Overview
Description
2,2-Dimethyl-5-propanoylcyclopentan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclopentanone derivative, characterized by the presence of a propanoyl group and two methyl groups attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-propanoylcyclopentan-1-one typically involves the reaction of cyclopentanone with propanoyl chloride in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate enolate, which then undergoes acylation to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-propanoylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2,2-Dimethyl-5-propanoylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-propanoylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the propanoyl group, making it less reactive in certain chemical reactions.
5-Methyl-2-propanoylcyclopentanone: Has only one methyl group, resulting in different steric and electronic properties.
Cyclopentanone: The parent compound without any substituents, offering a simpler structure for comparison.
Uniqueness
2,2-Dimethyl-5-propanoylcyclopentan-1-one is unique due to the presence of both the propanoyl group and two methyl groups, which confer specific reactivity and steric effects that are not observed in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-4-8(11)7-5-6-10(2,3)9(7)12/h7H,4-6H2,1-3H3 |
InChI Key |
FGJVOUGMTNEBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(C1=O)(C)C |
Origin of Product |
United States |
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